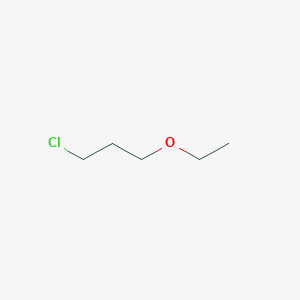
1-Chloro-3-ethoxypropane
Overview
Description
1-Chloro-3-ethoxypropane, also known as Propane, 1-chloro-3-ethoxy-, is a chemical compound with the molecular formula C5H11ClO . It has a molecular weight of 122.59 g/mol .
Molecular Structure Analysis
The molecular structure of 1-Chloro-3-ethoxypropane consists of a three-carbon propane backbone with a chlorine atom substituted on one end and an ethoxy group (-OCH2CH3) substituted on the other . The InChI representation of the molecule isInChI=1S/C5H11ClO/c1-2-7-5-3-4-6/h2-5H2,1H3 . Physical And Chemical Properties Analysis
1-Chloro-3-ethoxypropane has several computed properties. It has a molecular weight of 122.59 g/mol, an XLogP3-AA of 1.4, and does not have any hydrogen bond donors. It has one hydrogen bond acceptor and four rotatable bonds. Its exact mass and monoisotopic mass are both 122.0498427 g/mol. Its topological polar surface area is 9.2 Ų, and it has seven heavy atoms .Scientific Research Applications
Atmospheric Chemistry and Environmental Impact
1-Chloro-3-ethoxypropane and similar compounds are significant in atmospheric chemistry. Research by Carteau and Pichat (2010) focused on 3-ethoxypropan-1-ol, a related ether–alcohol, and its degradation products resulting from the attack by •OH radicals generated by the photo-Fenton reaction. This study is relevant for understanding the fate of such compounds in the troposphere, highlighting their potential environmental impact (Carteau & Pichat, 2010).
Aranda et al. (2021) also examined the atmospheric degradation of 3-ethoxy-1-propanol, a similar compound, by reactions with Cl, OH, and NO3 radicals. This research provides insights into the tropospheric reactivity of such compounds and their implications for global warming potential and ozone creation (Aranda et al., 2021).
Spectral Analysis and Molecular Structure
Ogawa et al. (1978) investigated the vibration spectra and rotational isomerism of 1-chloropropanes, including 1-chloro-3-ethoxypropane. This research provides detailed insights into the molecular structure and behavior of such compounds under various states (gaseous, liquid, glassy, and crystalline) (Ogawa et al., 1978).
Chemical Synthesis and Reactions
Research has also been conducted on the synthesis and chemical reactions involving 1-chloro-3-ethoxypropane. For example, the work of Feng (2005) on synthesizing (3-(2′-ethoxyethoxy)propyl)lithium from 1-chloro-3-(2′-ethoxyethoxy)-propane showcases the compound's role in forming new chemical entities (Feng, 2005).
Similarly, Pero et al. (1977) explored the synthesis of fluorohydroxyacetone and its esters, which involved reactions with 1-chloro-3-ethoxypropane. This study contributes to understanding the compound's utility in synthesizing various pharmacologically relevant molecules (Pero et al., 1977).
properties
IUPAC Name |
1-chloro-3-ethoxypropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClO/c1-2-7-5-3-4-6/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVWVFMAJAIJFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70334465 | |
| Record name | 1-Chloro-3-ethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-ethoxypropane | |
CAS RN |
36865-38-0 | |
| Record name | 1-Chloro-3-ethoxypropane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70334465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-{2-[3-methyl-5-oxo-1-(4-phenyl-1,3-thiazol-2-yl)-1,5-dihydro-4H-pyrazol-4-yliden]hydrazino}benzoic acid](/img/structure/B1362784.png)
![3-[4-(5-Methyl-isoxazol-3-ylsulfamoyl)-phenylcarbamoyl]-acrylic acid](/img/structure/B1362792.png)






![[(4-Acetylamino-benzenesulfonyl)-methyl-amino]-acetic acid](/img/structure/B1362818.png)

![2-[[[2-(1-bromonaphthalen-2-yl)oxyacetyl]amino]carbamoyl]benzoic Acid](/img/structure/B1362828.png)